molecular formula C6H5BrO3 B1445583 4-Bromo-5-methylfuran-2-carboxylic acid CAS No. 1399653-21-4

4-Bromo-5-methylfuran-2-carboxylic acid

Cat. No. B1445583
M. Wt: 205.01 g/mol
InChI Key: HFDIFDFYMUMTBN-UHFFFAOYSA-N
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Description

“4-Bromo-5-methylfuran-2-carboxylic acid” is a chemical compound with the molecular formula C6H5BrO3. It has a molecular weight of 205.01 . The compound is solid in its physical form .


Molecular Structure Analysis

The InChI code for “4-Bromo-5-methylfuran-2-carboxylic acid” is 1S/C6H5BrO3/c1-3-4(7)2-5(10-3)6(8)9/h2H,1H3,(H,8,9) . This code provides a standard way to encode the compound’s molecular structure.


Chemical Reactions Analysis

While specific chemical reactions involving “4-Bromo-5-methylfuran-2-carboxylic acid” are not available, it’s worth noting that furan platform chemicals (FPCs) have a broad range of potential reactions .


Physical And Chemical Properties Analysis

“4-Bromo-5-methylfuran-2-carboxylic acid” is a solid compound . It has a molecular weight of 205.01 .

Scientific Research Applications

Synthesis and Transformation

  • Bisphosphorylated 2-Furoic Acid Derivatives : The bromination of ethyl 4-(diethoxyphosphorylmethyl)-5-methylfuran-2-carboxylate and subsequent phosphorylation results in bisphosphorylated 2-furoic acid derivatives. These derivatives are useful in synthesis and transformation studies (Pevzner, 2015).

Reaction with Nucleophilic Reagents

  • Formation of Alkylating Agents and Decomposition Products : Ethyl 5-tert-butyl-4-(chloromethyl)-2-methylfuran-3-carboxylate, when brominated, produces derivatives that behave as alkylating agents or undergo decomposition in the presence of various nucleophiles (Pevzner, 2003).

Antimicrobial Activities

  • Antimicrobial Properties : Synthesis of 2-(azidomethyl)-5-bromobenzofuran from 5-bromobenzofuran-2-carboxylic acid shows antimicrobial activities against various bacterial strains (Sanjeeva et al., 2021).

Agonistic Properties

  • G Protein-Coupled Receptor 35 Agonists : Derivatives of 4-methylfuran-2(5H)-ylidene)malononitrile and thieno[3,2-b]thiophene-2-carboxylic acid, synthesized using related compounds, act as potent GPR35 agonists (Deng et al., 2011).

Catalytic Synthesis

  • Catalytic Synthesis of 2,5-Furandicarboxylic Acid : Utilizing furfural and furoic acid derivatives, catalytic synthesis of 2,5-Furandicarboxylic acid is achieved, highlighting an innovative route in biomass utilization (Zhang et al., 2017).

Safety And Hazards

The compound has several hazard statements: H302, H315, H319, H335 . These codes correspond to specific hazards associated with the compound. Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 . These codes provide safety measures to be taken when handling the compound.

Future Directions

The future directions for “4-Bromo-5-methylfuran-2-carboxylic acid” and similar compounds could involve the continued exploration of furan platform chemicals (FPCs). These chemicals can be economically synthesized from biomass and have a wide range of potential applications .

properties

IUPAC Name

4-bromo-5-methylfuran-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5BrO3/c1-3-4(7)2-5(10-3)6(8)9/h2H,1H3,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFDIFDFYMUMTBN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(O1)C(=O)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5BrO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Bromo-5-methylfuran-2-carboxylic acid

CAS RN

1399653-21-4
Record name 4-bromo-5-methylfuran-2-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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